![molecular formula C20H17BrN2O4 B2732982 Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate CAS No. 478041-09-7](/img/structure/B2732982.png)
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a useful research compound. Its molecular formula is C20H17BrN2O4 and its molecular weight is 429.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study conducted by Zarrouk et al. (2014) investigated the inhibition efficiencies of some quinoxalines, including derivatives similar to the specified compound, as corrosion inhibitors for copper in nitric acid media. The research utilized quantum chemical calculations to establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency. This study highlights the potential application of quinoxaline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Zarrouk et al., 2014).
Synthetic Chemistry
Gorbunova and Mamedov (2006) explored the oxidative dehydrobromination of certain quinoxalin-2(1H)-ones as a synthetic route to quinoxalyl aryl ketones. Their work demonstrates the utility of quinoxaline derivatives in synthesizing complex molecules, showcasing the versatility of these compounds in organic synthesis (Gorbunova & Mamedov, 2006).
Molecular Rearrangement Studies
Klásek et al. (2003) described the molecular rearrangement of 3-bromo derivatives of quinolines to produce various quinoline-3-carboxylic acids and other related compounds. This work underscores the role of ethyl quinoxalinyl acetate derivatives in studying reaction mechanisms and synthetic pathways, which could be instrumental in developing new synthetic methods (Klásek et al., 2003).
Crystal Structure Analysis
Abad et al. (2020) synthesized new compounds from a base structure similar to Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate and analyzed their crystal structures. Their research offers insights into the structural properties of quinoxaline derivatives, which could have implications for designing materials with specific optical or electronic properties (Abad et al., 2020).
Catalysis
Facchetti et al. (2016) prepared quinoline derivatives for use in catalytic processes, particularly in the reduction of ketones. This study highlights the potential application of quinoxaline derivatives in catalysis, which is a critical process in the production of various chemical products (Facchetti et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 2-[4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c1-2-27-19(25)11-16-20(26)23(17-6-4-3-5-15(17)22-16)12-18(24)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBAPIDHBJBVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



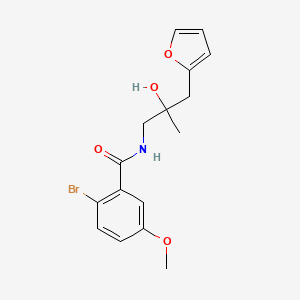
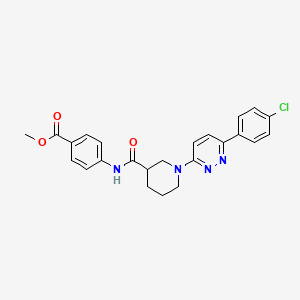

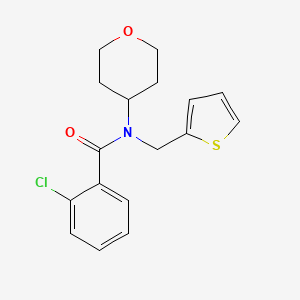
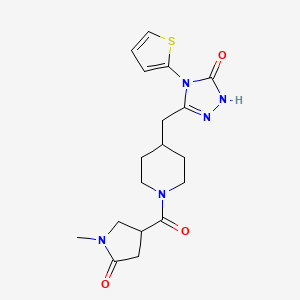


![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2732919.png)
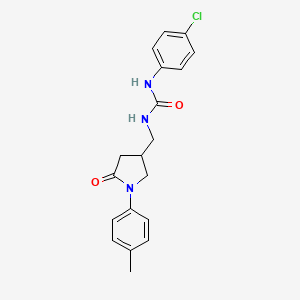
![N-[4-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B2732921.png)
